Phenyl 4-(2-pyridyl)piperazinyl ketone
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Overview
Description
Phenyl 4-(2-pyridyl)piperazinyl ketone is a chemical compound with the molecular formula C16H17N3O and a molecular weight of 267.33 g/mol . It is characterized by the presence of a phenyl group, a pyridyl group, and a piperazinyl ketone moiety. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Phenyl 4-(2-pyridyl)piperazinyl ketone is a type of piperazine derivative. Piperazines are a broad class of chemical compounds, many with important pharmacological properties .
Biochemical Pathways
Piperazine derivatives often influence pathways involving neurotransmitters like serotonin and dopamine .
Pharmacokinetics
Piperazine derivatives, in general, can have varied ADME properties depending on their specific chemical structure .
Result of Action
Piperazine derivatives can have a wide range of effects depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl 4-(2-pyridyl)piperazinyl ketone has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Phenyl 4-(2-pyridyl)piperazinyl ketone can be compared with other similar compounds, such as:
Phenyl 2-pyridyl ketoxime: This compound has a similar structure but contains an oxime group instead of a piperazinyl ketone.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Phenyl 4-(2-pyridyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound is a piperazine derivative characterized by its unique structure that includes a phenyl group and a pyridine moiety. This structural configuration is associated with various pharmacological properties, particularly in the modulation of neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes.
- Neurotransmitter Modulation : The compound has been shown to influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Enzyme Inhibition : It acts as an inhibitor for certain phosphodiesterases (PDEs), particularly PDE4, which is involved in the hydrolysis of cyclic AMP (cAMP) and plays a role in inflammatory responses .
Antidepressant Effects
Recent studies have highlighted the antidepressant potential of this compound. It exhibits significant serotonin reuptake inhibition, as demonstrated in various animal models. For instance, a related compound showed a reduction in immobility times in the forced swimming test (FST), suggesting an antidepressant-like effect .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For example, derivatives related to this compound have shown promising results against colorectal and lung cancer cell lines, with IC50 values in the low micromolar range .
Data Table: Biological Activity Summary
Case Studies
- Antidepressant Study : A study involving a related piperazine derivative demonstrated its ability to stabilize serotonin levels in vivo, effectively counteracting depressive behaviors induced by p-chloroamphetamine in rats .
- Anticancer Research : Another investigation focused on a series of phenyl alkyl ketones, including derivatives of this compound, revealed that specific modifications could enhance their potency against cancer cells, with some compounds achieving IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics. Studies indicate good bioavailability and stability in metabolic conditions, although some derivatives may present risks for drug-drug interactions due to their structural properties .
Properties
IUPAC Name |
phenyl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMPXGYBRIUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.